LDN193189 Tetrahydrochloride

Description

BenchChem offers high-quality LDN193189 Tetrahydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about LDN193189 Tetrahydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

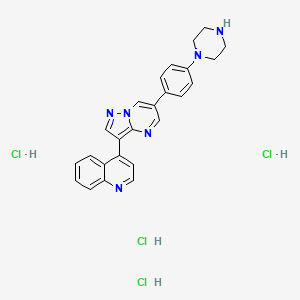

IUPAC Name |

4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;tetrahydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N6.4ClH/c1-2-4-24-22(3-1)21(9-10-27-24)23-16-29-31-17-19(15-28-25(23)31)18-5-7-20(8-6-18)30-13-11-26-12-14-30;;;;/h1-10,15-17,26H,11-14H2;4*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHXPFHFIMRKDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC6=CC=CC=C56)N=C3.Cl.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26Cl4N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of LDN193189 Tetrahydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

LDN193189 Tetrahydrochloride is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. A derivative of Dorsomorphin, LDN193189 exhibits significantly greater specificity for BMP type I receptors, making it a critical tool for dissecting the physiological and pathological roles of BMP signaling.[1] This document provides a comprehensive technical overview of the mechanism of action of LDN193189, including its primary targets, the signaling cascades it modulates, quantitative efficacy data, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Inhibition of BMP Type I Receptors

LDN193189 exerts its inhibitory effects by targeting the ATP-binding pocket of the intracellular kinase domain of BMP type I receptors, also known as Activin receptor-like kinases (ALKs).[2] By competitively blocking ATP binding, it prevents the phosphorylation and subsequent activation of these receptors, thereby halting downstream signaling.

The primary targets of LDN193189 are ALK1, ALK2, ALK3, and ALK6.[3] It displays high potency against these receptors, with inhibitory concentrations in the low nanomolar range.[4][5] Notably, LDN193189 demonstrates significant selectivity for BMP receptors over other members of the TGF-β superfamily, such as ALK4, ALK5, and ALK7, as well as a wide range of other kinases.[5][6] This selectivity makes it a more precise tool for studying BMP-specific signaling pathways compared to its parent compound, Dorsomorphin.[7]

Quantitative Data: Inhibitory Potency and Selectivity

The inhibitory activity of LDN193189 has been quantified in various assays, including cell-free kinase assays and cell-based transcriptional activity assays. The half-maximal inhibitory concentrations (IC50) highlight its potency and selectivity.

| Target Receptor | Assay Type | IC50 (nM) | Reference |

| ALK1 | Kinase Assay | 0.8 | [4][8] |

| ALK2 | Kinase Assay | 0.8 | [4][8] |

| ALK3 | Kinase Assay | 5.3 | [4][8] |

| ALK6 | Kinase Assay | 16.7 | [4][8] |

| ALK2 | Transcriptional Activity (C2C12 cells) | 5 | [1][4][5][9] |

| ALK3 | Transcriptional Activity (C2C12 cells) | 30 | [1][4][5][9] |

| ALK4 | Kinase Assay | 101 | [4] |

| ALK5 | Kinase Assay | >500 | [5] |

| ALK7 | Kinase Assay | >500 | [5] |

| ActRIIA | Kinase Assay | 210 | [4] |

Table 1: IC50 values of LDN193189 against various receptors.

LDN193189 exhibits over 200-fold selectivity for BMP signaling over TGF-β signaling pathways.[4] Kinome-wide screening has further confirmed its high selectivity, with minimal off-target effects on a broad panel of human kinases at concentrations effective for BMP pathway inhibition.[10]

Modulation of Signaling Pathways

LDN193189 effectively blocks both the canonical (Smad-dependent) and non-canonical (Smad-independent) BMP signaling pathways.

Canonical Smad Pathway

The canonical BMP signaling pathway is initiated by the binding of a BMP ligand to a complex of type I and type II receptors. This leads to the phosphorylation of the type I receptor by the constitutively active type II receptor. The activated type I receptor then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8.[6] These phosphorylated R-Smads form a complex with the common mediator Smad (Co-Smad), Smad4, and translocate to the nucleus to regulate the transcription of target genes.[6] LDN193189 potently inhibits the initial step of this cascade by preventing the phosphorylation of Smad1/5/8.[1][5]

Non-Canonical Pathways

In addition to the Smad-dependent pathway, BMP signaling can also activate non-canonical, Smad-independent pathways, including the p38 mitogen-activated protein kinase (MAPK) and Akt signaling cascades.[7][11] These pathways are also initiated by the activation of BMP type I receptors. LDN193189 has been demonstrated to inhibit BMP-induced phosphorylation and activation of both p38 MAPK and Akt in various cell types, including C2C12 myoblasts.[1][7]

References

- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. protein-kinase-c.com [protein-kinase-c.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. LDN193189 | DM-3189 | ALK2 and ALK3 inhibitor | TargetMol [targetmol.com]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. lifesciences.danaher.com [lifesciences.danaher.com]

- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Development and optimization of a cell-based assay for the selection of synthetic compounds that potentiate bone morphogenetic protein-2 activity - PMC [pmc.ncbi.nlm.nih.gov]

LDN193189 Tetrahydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

LDN193189 Tetrahydrochloride is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. A derivative of Dorsomorphin, it exhibits high affinity for BMP type I receptors, particularly Activin receptor-like kinase-2 (ALK2) and ALK3.[1][2][3] This targeted inhibition modulates downstream signaling cascades, including both the canonical Smad and non-canonical p38 MAPK, Akt, and ERK pathways.[4][5][6] Its selectivity and potency make it a valuable tool for investigating BMP's role in various biological processes, from embryonic development and tissue homeostasis to diseases like fibrodysplasia ossificans progressiva and cancer.[4][5][7] This document provides a comprehensive overview of LDN193189, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols.

Core Mechanism of Action

LDN193189 functions as an ATP-competitive inhibitor of the kinase domain of BMP type I receptors.[4] By binding to this domain, it prevents the transphosphorylation and subsequent activation of the receptor by BMP type II receptors upon ligand binding. This blockade is the initial step in halting the downstream signal transduction.

The primary targets of LDN193189 are the BMP type I receptors ALK1, ALK2, ALK3, and ALK6.[8][9] Inhibition of these receptors prevents the phosphorylation of the key intracellular effectors, Smad1, Smad5, and Smad8.[3][10] Consequently, the formation of the Smad1/5/8-Smad4 complex and its translocation to the nucleus to regulate target gene expression are blocked.

Beyond the canonical Smad pathway, LDN193189 also affects non-Smad signaling pathways that are activated by BMPs.[4][5][6] Studies have demonstrated that LDN193189 can inhibit the BMP-induced phosphorylation of p38 MAPK, Akt, and ERK1/2 in a dose-dependent manner.[1][4]

Quantitative Inhibitory Activity

The inhibitory potency of LDN193189 has been quantified in various assays. The half-maximal inhibitory concentration (IC50) values highlight its selectivity for BMP type I receptors over other TGF-β superfamily receptors.

| Target Receptor | Assay Type | IC50 Value (nM) | Reference |

| ALK1 | Kinase Assay | 0.8 | [7][8] |

| ALK2 | Kinase Assay | 0.8 | [7][8] |

| ALK3 | Kinase Assay | 5.3 | [7][8] |

| ALK6 | Kinase Assay | 16.7 | [7][8] |

| ALK2 | Transcriptional Activity (C2C12 cells) | 5 | [1][2][3][11] |

| ALK3 | Transcriptional Activity (C2C12 cells) | 30 | [1][2][3][11] |

| ALK4 | Kinase Assay | 101 | [8] |

| ALK5 | Kinase Assay | >500 | [3] |

| ALK7 | Kinase Assay | >500 | [3] |

| ActRIIA | Kinase Assay | 210 | [8] |

| BMP4-mediated Smad1/5/8 activation | Cell-based Assay | 5 | [8][12] |

Signaling Pathway Diagrams

The following diagrams illustrate the mechanism of action of LDN193189 within the BMP signaling cascade.

Caption: Mechanism of LDN193189 in the BMP signaling pathway.

Experimental Protocols

Cell Culture and Treatment for Phosphorylation Analysis

This protocol is adapted from studies using the C2C12 murine myoblast cell line, a common model for studying BMP signaling.[4]

Materials:

-

C2C12 cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Penicillin-Streptomycin

-

Recombinant BMP2 ligand

-

LDN193189 Tetrahydrochloride

-

DMSO (Dimethyl sulfoxide)

-

Cell lysis buffer

-

Phosphatase and protease inhibitors

Procedure:

-

Cell Seeding: Plate C2C12 cells in appropriate culture plates and grow to 80-90% confluency in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Serum Starvation: Prior to treatment, serum-starve the cells by replacing the growth medium with DMEM containing 0.5% FBS for at least 4 hours.

-

Inhibitor Pre-treatment: Prepare a stock solution of LDN193189 in DMSO.[13] Dilute the stock solution in serum-free DMEM to the desired final concentrations (e.g., 0.1, 0.5, 1, 5 µM). Pre-treat the cells with the LDN193189-containing medium or a vehicle control (DMSO) for 30 minutes.[4]

-

BMP Stimulation: Add recombinant BMP2 to the culture medium to a final concentration of 5 nM.[4]

-

Incubation: Incubate the cells for the desired time points (e.g., 15, 30, 60 minutes) at 37°C.

-

Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Lyse the cells with lysis buffer supplemented with phosphatase and protease inhibitors.

-

Protein Quantification and Analysis: Determine the protein concentration of the lysates. Analyze the phosphorylation status of Smad1/5/8, p38, Akt, and ERK1/2 by Western blotting using phospho-specific antibodies.

Caption: Workflow for analyzing protein phosphorylation.

Alkaline Phosphatase Activity Assay

This assay measures the osteogenic differentiation of C2C12 cells in response to BMP signaling, which is inhibited by LDN193189.[8][12]

Materials:

-

C2C12 cells

-

DMEM with 2% FBS

-

BMP ligands (e.g., BMP4)

-

LDN193189 Tetrahydrochloride

-

96-well plates

-

Tris-buffered saline with 1% Triton X-100

-

p-nitrophenylphosphate (pNPP) reagent

Procedure:

-

Cell Seeding: Seed C2C12 cells into 96-well plates at a density of 2,000 cells per well in DMEM supplemented with 2% FBS.[8][12]

-

Treatment: Treat the cells in quadruplicate with BMP ligands and various concentrations of LDN193189 or a vehicle control.

-

Cell Lysis: After 6 days, collect the cells in 50 µL of Tris-buffered saline with 1% Triton X-100.[8][12]

-

Enzyme Reaction: Add the cell lysates to a new 96-well plate containing pNPP reagent.

-

Measurement: Incubate for 1 hour and measure the alkaline phosphatase activity by reading the absorbance at 405 nm.[8][12]

-

Viability Assay (Optional): In parallel wells, measure cell viability using a suitable assay (e.g., Cell Titer Aqueous One) to normalize the alkaline phosphatase activity to cell number.[8]

In Vivo Applications

LDN193189 has been utilized in various animal models to study the effects of BMP inhibition. For example, in mouse models of fibrodysplasia ossificans progressiva, LDN193189 has been shown to reduce ectopic ossification.[5] In tumor-bearing mice, it has been observed to attenuate tumor growth and reduce bone formation within the tumors.[8] Administration is typically via intraperitoneal (i.p.) injection.[8]

Solubility and Storage

LDN193189 Tetrahydrochloride is soluble in water and DMSO.[13][14] For long-term storage, it is recommended to store the solid powder at -20°C, protected from light.[5][13] Stock solutions in DMSO can also be stored at -20°C and are reported to be stable for several months.[1][13]

Conclusion

LDN193189 Tetrahydrochloride is a highly potent and selective inhibitor of BMP type I receptors, making it an indispensable tool for research in developmental biology, disease pathology, and drug discovery. Its ability to block both Smad and non-Smad signaling pathways provides a powerful means to dissect the complex roles of BMP signaling in cellular processes. The protocols and data presented in this guide offer a solid foundation for researchers to effectively utilize this compound in their experimental designs.

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cellagentech.com [cellagentech.com]

- 4. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cellgs.com [cellgs.com]

- 6. researchgate.net [researchgate.net]

- 7. LDN193189 GMP | LDN193189 (DM-3189) | ALK2/3 Inhibitor | Small Molecules | Captivate Bio [captivatebio.com]

- 8. selleckchem.com [selleckchem.com]

- 9. stemcell.com [stemcell.com]

- 10. Inhibition of BMP signaling with LDN 193189 can influence bone marrow stromal cell fate but does not prevent hypertrophy during chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. LDN193189 | DM-3189 | ALK2 and ALK3 inhibitor | TargetMol [targetmol.com]

- 13. resources.amsbio.com [resources.amsbio.com]

- 14. apexbt.com [apexbt.com]

LDN193189: A Technical Guide to a Potent and Selective ALK2 and ALK3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDN193189 is a small molecule inhibitor that has become an invaluable tool in the study of Bone Morphogenetic Protein (BMP) signaling. It is a derivative of Dorsomorphin, but exhibits greater specificity and is typically used at concentrations approximately 100-fold lower.[1][2] LDN193189 functions as a potent and selective antagonist of the BMP type I receptors, specifically Activin receptor-like kinase-2 (ALK2) and ALK3.[3][4][5] Its ability to selectively block these receptors allows for precise investigation into the canonical and non-canonical BMP signaling pathways, which are crucial in embryogenesis, tissue homeostasis, and various disease states, including Fibrodysplasia Ossificans Progressiva (FOP), certain cancers, and vascular disorders.[6][7][8]

Mechanism of Action: Inhibiting the BMP Signaling Cascade

The Bone Morphogenetic Protein (BMP) signaling pathway is initiated when a BMP ligand binds to a complex of type I and type II serine/threonine kinase receptors on the cell surface.[9][10] This binding event leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor. The activated type I receptor, in turn, phosphorylates downstream effector proteins, primarily the Receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8.[9][11]

These phosphorylated R-Smads then form a complex with the common mediator Smad4 (Co-Smad), which translocates to the nucleus to regulate the transcription of target genes.[9][12] In addition to this canonical Smad pathway, BMP receptors can also activate non-canonical, Smad-independent pathways, including the p38 mitogen-activated protein kinase (MAPK) and Akt signaling cascades.[3][6][7]

LDN193189 exerts its inhibitory function by acting as an ATP-competitive antagonist of the ALK2 and ALK3 kinase domains.[13] By occupying the ATP-binding pocket, it prevents the receptor from phosphorylating and activating the downstream Smad1/5/8 proteins, effectively halting the canonical signaling cascade.[6][14] Studies have demonstrated that LDN193189 inhibits not only the BMP-induced phosphorylation of Smad1/5/8 but also the activation of the non-canonical p38 and Akt pathways in various cell models.[3][6][15]

References

- 1. stemcell.com [stemcell.com]

- 2. cdn.stemcell.com [cdn.stemcell.com]

- 3. apexbt.com [apexbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. LDN-193189 | Selective ALK inhibitor | CAS NO.:1062368-24-4 | GlpBio [glpbio.cn]

- 6. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cellgs.com [cellgs.com]

- 8. BMP type I receptor inhibition reduces heterotopic ossification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Bone morphogenetic protein signaling: the pathway and its regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. BMP Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 13. Development of a potent and ALK2 selective bone morphogenetic protein receptor (BMP) inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Inhibition of BMP signaling with LDN 193189 can influence bone marrow stromal cell fate but does not prevent hypertrophy during chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Technical Guide: The Inhibitory Effect of LDN193189 on Smad1/5/8 Phosphorylation

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism and effect of LDN193189 on the canonical Bone Morphogenetic Protein (BMP) signaling pathway. LDN193189 is a potent, small-molecule inhibitor of BMP type I receptors, which plays a critical role in preventing the phosphorylation of downstream effector proteins Smad1, Smad5, and Smad8 (Smad1/5/8). This document details the molecular mechanism of inhibition, presents quantitative data on its efficacy, provides detailed experimental protocols for assessing its activity, and includes visual diagrams of the signaling cascade and experimental workflows.

Introduction to BMP Signaling and Smad1/5/8

The Bone Morphogenetic Protein (BMP) signaling pathway is a crucial regulator of a multitude of cellular processes, including embryogenesis, tissue homeostasis, cell differentiation, and apoptosis.[1] BMPs belong to the Transforming Growth Factor-beta (TGF-β) superfamily of ligands.[2] The canonical BMP signaling cascade is initiated when a BMP ligand binds to a heteromeric complex of type I and type II serine/threonine kinase receptors on the cell surface.[1] This binding event leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor. The activated type I receptor then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8.[2]

Once phosphorylated, Smad1/5/8 proteins form a complex with the common mediator Smad (Co-Smad), Smad4. This entire complex translocates into the nucleus, where it acts as a transcription factor to regulate the expression of BMP target genes.[2] The phosphorylation of Smad1/5/8 is the pivotal activation step in this pathway, and its inhibition is a key strategy for modulating BMP signaling in research and therapeutic contexts.

LDN193189: Mechanism of Action

LDN193189 is a derivative of Dorsomorphin and is recognized as a highly potent and selective inhibitor of BMP type I receptors.[3] Its primary targets are Activin receptor-like kinase-1 (ALK1), ALK2, ALK3, and ALK6.[4] The mechanism of inhibition involves the competitive binding of LDN193189 to the ATP-binding site within the kinase domain of the type I receptors.[1][2] This action prevents the receptor from phosphorylating its downstream Smad1/5/8 substrates, effectively blocking the entire signaling cascade.[2][3] Due to its high potency and selectivity over TGF-β/Activin pathway receptors like ALK4, ALK5, and ALK7, LDN193189 is a valuable tool for dissecting BMP-specific cellular functions.[5]

Quantitative Data on LDN193189 Efficacy

The potency of LDN193189 is demonstrated by its low nanomolar half-maximal inhibitory concentrations (IC₅₀) against various BMP type I receptors. This high affinity translates to effective inhibition of Smad1/5/8 phosphorylation at nanomolar concentrations in cell-based assays.

Table 1: IC₅₀ Values of LDN193189 for BMP Type I Receptors

| Target Receptor | IC₅₀ (Kinase Assay) | Reference(s) |

| ALK1 | 0.8 nM | [4][6] |

| ALK2 | 0.8 nM / 5 nM | [4][6][7] |

| ALK3 | 5.3 nM / 30 nM | [6][7][8] |

| ALK6 | 16.7 nM | [4][6] |

Table 2: Effective Concentrations of LDN193189 for Inhibiting Smad1/5/8 Phosphorylation in Cell-Based Assays

| Cell Line | BMP Ligand (Concentration) | LDN193189 Concentration | Observed Effect | Reference(s) |

| C2C12 | BMP2 (5 nM) | 0.5 µM (500 nM) | Almost complete abolishment of p-Smad1/5/8. | [1] |

| C2C12 | BMP6 (1 nM) | 0.5 µM (500 nM) | Efficient inhibition of p-Smad1/5/8. | [1] |

| C2C12 | BMP4 | 5 nM (IC₅₀) | 50% inhibition of Smad1/5/8 activation. | [5][6] |

| MPNST (ST88-14) | Endogenous | 0.01 µM (10 nM) | Nearly complete inhibition of p-Smad1/5/8 at 1 hr. | [9] |

| Endothelial Cells | BMP9 (0.1-20 ng/ml) | 100 nM | Effective inhibition of p-Smad1/5/8. | [10] |

Experimental Protocols

The most common method to quantify the effect of LDN193189 on Smad1/5/8 phosphorylation is Western blotting. Below is a detailed protocol adapted from established methodologies.[1][11][12]

Workflow for Western Blot Analysis

Detailed Protocol: Western Blotting for Phospho-Smad1/5/8

A. Cell Culture and Treatment:

-

Seeding: Seed C2C12 cells (or other relevant cell lines) in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment. Culture in DMEM with 10% FBS.

-

Serum Starvation: The next day, aspirate the growth medium and wash cells with PBS. Replace with low-serum medium (e.g., DMEM with 1% FBS) and incubate for 5 hours to reduce basal signaling activity.[11]

-

Inhibitor Pre-treatment: Prepare stock solutions of LDN193189 in DMSO. Dilute to the desired final concentrations (e.g., 0.01 to 1 µM) in the serum-free medium. Add the inhibitor to the cells and incubate for 30 minutes at 37°C.[1] Include a vehicle-only (DMSO) control.

-

Ligand Stimulation: Add the BMP ligand (e.g., 5 nM BMP2) directly to the medium and incubate for the desired time, typically 30-60 minutes at 37°C.[1]

B. Protein Extraction and Quantification:

-

Lysis: Place plates on ice, aspirate the medium, and wash cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (total protein lysate) to a new tube.

-

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

C. SDS-PAGE and Immunoblotting:

-

Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.

-

Electrophoresis: Load samples onto a 10% SDS-polyacrylamide gel and run until adequate separation is achieved.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody: Incubate the membrane overnight at 4°C with the primary antibody diluted in the blocking buffer.

-

Secondary Antibody: Wash the membrane three times with TBST. Incubate with an HRP-conjugated anti-rabbit or anti-mouse secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

-

Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phospho-Smad1/5/8 signal to the total Smad1 signal or a loading control.

Conclusion

LDN193189 is a cornerstone tool for the study of BMP signaling. Its high potency and selectivity for BMP type I receptors allow for the precise inhibition of Smad1/5/8 phosphorylation. This technical guide summarizes its mechanism, provides quantitative measures of its efficacy, and details a robust protocol for its application in a laboratory setting. For researchers in developmental biology, cancer, and tissue engineering, LDN193189 remains an indispensable small molecule for modulating BMP-dependent cellular responses.

References

- 1. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Inhibition of BMP signaling with LDN 193189 can influence bone marrow stromal cell fate but does not prevent hypertrophy during chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. stemcell.com [stemcell.com]

- 5. LDN193189 | DM-3189 | ALK2 and ALK3 inhibitor | TargetMol [targetmol.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. apexbt.com [apexbt.com]

- 9. oncotarget.com [oncotarget.com]

- 10. researchgate.net [researchgate.net]

- 11. dash.harvard.edu [dash.harvard.edu]

- 12. Activation of BMP-Smad1/5/8 Signaling Promotes Survival of Retinal Ganglion Cells after Damage In Vivo | PLOS One [journals.plos.org]

LDN193189: A Technical Guide to its Role as a Potent Inhibitor of the Bone Morphogenetic Protein Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of LDN193189, a small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. We will explore its mechanism of action, specificity, and its effects on downstream signaling cascades. This document summarizes key quantitative data, provides detailed experimental protocols for its characterization, and includes visualizations of the relevant biological pathways and experimental workflows.

Introduction to the BMP Pathway and LDN193189

The Bone Morphogenetic Protein (BMP) signaling pathway is a crucial cellular communication system and a member of the Transforming Growth Factor-β (TGF-β) superfamily.[1][2][3] This pathway is integral to a wide array of biological processes, including embryonic development, tissue homeostasis, and cellular differentiation.[1][3][4] BMPs, the ligands of this pathway, initiate signaling by binding to a complex of type I and type II serine/threonine kinase receptors on the cell surface.[2][4][5]

LDN193189 is a potent and selective small molecule inhibitor of the BMP signaling pathway.[6][7][8][9][10][11][12] It is a derivative of dorsomorphin (B1670891) but exhibits greater specificity and is typically used at much lower concentrations.[10][12][13] Its ability to selectively block BMP signaling has made it an invaluable tool for studying the physiological roles of this pathway and for investigating its involvement in various diseases.[9][13][14][15]

Mechanism of Action of LDN193189

The BMP signaling cascade is initiated when a BMP ligand binds to and brings together a type I and a type II receptor.[5] This leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor.[4][5] The activated type I receptor then propagates the signal through two main branches: the canonical Smad-dependent pathway and the non-canonical Smad-independent pathways.[1][2][3][5]

-

Canonical (Smad-dependent) Pathway: The activated type I receptor phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8.[2][5] These phosphorylated R-Smads then form a complex with the common-mediator Smad (Co-Smad), Smad4. This complex translocates to the nucleus to regulate the transcription of target genes.[2]

-

Non-canonical (Smad-independent) Pathways: In addition to the Smad pathway, activated BMP receptors can also signal through other pathways, including the p38 mitogen-activated protein kinase (MAPK) and Akt pathways.[1][7][16][17]

LDN193189 exerts its inhibitory effect by targeting the ATP-binding site within the kinase domain of BMP type I receptors, primarily ALK1, ALK2, ALK3, and ALK6.[6][16][18] By blocking the kinase activity of these receptors, LDN193189 prevents the phosphorylation and subsequent activation of downstream signaling molecules, including Smad1/5/8 and components of the non-canonical pathways.[11][13][16]

Quantitative Data

The potency and selectivity of LDN193189 have been quantified through various assays. The following tables summarize the key inhibitory concentration (IC50) values.

Table 1: In Vitro Kinase Assay IC50 Values for LDN193189

| Target Kinase | IC50 (nM) | Reference(s) |

| ALK1 | 0.8 | [6][10][12][19] |

| ALK2 | 0.8 | [6][10][12][19] |

| ALK3 | 5.3 | [6][10][12][19] |

| ALK6 | 16.7 | [6][10][12][19] |

Table 2: Cellular Assay IC50 Values for LDN193189

| Target/Assay | Cell Line | IC50 (nM) | Reference(s) |

| ALK2 Transcriptional Activity | C2C12 | 5 | [6][7][8][9][11][20] |

| ALK3 Transcriptional Activity | C2C12 | 30 | [6][7][8][9][11][20] |

| BMP4-mediated Smad1/5/8 Activation | - | 5 | [6][20] |

LDN193189 demonstrates significant selectivity for BMP signaling over TGF-β signaling, with a reported selectivity of over 200-fold.[6][20]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of LDN193189.

In Vitro Kinase Assay

This protocol outlines a general procedure to determine the IC50 of LDN193189 against BMP type I receptors.

Materials:

-

Recombinant human ALK1, ALK2, ALK3, or ALK6 kinase domain

-

Kinase substrate (e.g., a generic peptide substrate)

-

ATP (Adenosine triphosphate)

-

LDN193189

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ADP-Glo™ Kinase Assay kit or similar

-

96-well or 384-well plates

-

Luminometer

Procedure:

-

Prepare Serial Dilutions of LDN193189: Create a series of concentrations of LDN193189 in the kinase assay buffer.

-

Reaction Setup: In a multi-well plate, add the kinase, the substrate, and the various concentrations of LDN193189 or vehicle control (DMSO).

-

Initiate Reaction: Start the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Stop Reaction and Detect Signal: Stop the reaction and measure the amount of ADP produced using a detection reagent like the ADP-Glo™ system. The luminescence signal is proportional to the kinase activity.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the LDN193189 concentration. Use a sigmoidal dose-response curve to calculate the IC50 value.

Cellular Reporter Assay (Luciferase Assay)

This protocol measures the effect of LDN193189 on BMP-induced gene transcription in a cellular context.

Materials:

-

A suitable cell line (e.g., C2C12 or HEK293)

-

BMP-responsive luciferase reporter plasmid (containing BMP response elements)

-

Control plasmid (e.g., Renilla luciferase for normalization)

-

Transfection reagent

-

BMP ligand (e.g., BMP4)

-

LDN193189

-

Dual-luciferase reporter assay system

-

Luminometer

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate.

-

Transfection: Co-transfect the cells with the BMP-responsive firefly luciferase reporter and the Renilla luciferase control plasmid.

-

Inhibitor Treatment: After transfection, treat the cells with various concentrations of LDN193189 or vehicle control.

-

Ligand Stimulation: Stimulate the cells with a BMP ligand to activate the signaling pathway.

-

Incubation: Incubate for a period sufficient to allow for gene expression (e.g., 16-24 hours).

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the LDN193189 concentration to determine the IC50.

Western Blot for Phospho-Smad1/5/8

This protocol is for detecting the level of phosphorylated Smad1/5/8, a direct downstream target of the BMP type I receptors.

Materials:

-

Cell line responsive to BMP (e.g., C2C12)

-

BMP ligand

-

LDN193189

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Smad1/5/8 and an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture cells and treat with LDN193189 for a specified time before stimulating with a BMP ligand for a short period (e.g., 30-60 minutes).

-

Cell Lysis: Wash the cells with cold PBS and lyse them on ice.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Smad1/5/8.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detection: Apply a chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for a loading control to ensure equal protein loading.

Conclusion

LDN193189 is a highly potent and selective inhibitor of the BMP signaling pathway, acting on the type I receptors ALK1, ALK2, ALK3, and ALK6. Its well-characterized mechanism of action and specificity make it an essential tool for researchers in developmental biology, stem cell research, and for those investigating pathologies associated with dysregulated BMP signaling, such as fibrodysplasia ossificans progressiva and certain cancers.[8][9][10][21] The experimental protocols provided herein offer a robust framework for the continued investigation and application of LDN193189 in a research setting.

References

- 1. lifesciences.danaher.com [lifesciences.danaher.com]

- 2. researchgate.net [researchgate.net]

- 3. Bone Morphogenetic Protein (BMP) signaling in development and human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. journals.physiology.org [journals.physiology.org]

- 6. selleckchem.com [selleckchem.com]

- 7. apexbt.com [apexbt.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. axonmedchem.com [axonmedchem.com]

- 10. stemcell.com [stemcell.com]

- 11. cellagentech.com [cellagentech.com]

- 12. stemcell.com [stemcell.com]

- 13. Inhibition of BMP signaling with LDN 193189 can influence bone marrow stromal cell fate but does not prevent hypertrophy during chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of BMP signaling with LDN 193189 can influence bone marrow stromal cell fate but does not prevent hypertrophy during chondrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Bone Morphogenetic Protein Signaling Inhibitor, LDN193189, Converts Ischemia-Induced Multipotent Stem Cells into Neural Stem/Progenitor Cell-Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Small Molecules Dorsomorphin and LDN-193189 Inhibit Myostatin/GDF8 Signaling and Promote Functional Myoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. selleckchem.com [selleckchem.com]

- 20. LDN 193189 dihydrochloride | BMP and Other Activin Receptor Inhibitors: R&D Systems [rndsystems.com]

- 21. cdn.stemcell.com [cdn.stemcell.com]

LDN193189 Tetrahydrochloride: A Technical Guide for Stem Cell Differentiation

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of LDN193189 Tetrahydrochloride, a potent small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. It details the molecule's mechanism of action, presents its applications in stem cell differentiation with quantitative data, and offers detailed experimental protocols for its use in research settings.

Introduction

LDN193189 is a highly potent and selective small molecule inhibitor of BMP signaling.[1][2][3] As a derivative of Dorsomorphin, LDN193189 offers greater specificity and is typically used at concentrations 100-fold lower than its parent compound.[1][4][5] Its primary application in stem cell biology is to direct the differentiation of pluripotent stem cells (PSCs), most notably towards neural lineages, by blocking signaling pathways that promote alternative cell fates.[1][4][6][7] The tetrahydrochloride salt form is commonly used to enhance solubility for cell culture applications.[8]

Mechanism of Action

LDN193189 exerts its function by inhibiting the kinase activity of BMP type I receptors. This blockade prevents the downstream phosphorylation and activation of SMAD proteins, which are key transcription factors in the canonical BMP pathway.

Key Inhibitory Targets: LDN193189 selectively inhibits the Activin receptor-like kinase (ALK) family of type I receptors. It potently targets ALK1, ALK2, ALK3, and ALK6, while having minimal effect on TGF-β receptors like ALK4, ALK5, and ALK7.[2][8][9] This specificity makes it a precise tool for dissecting BMP-specific signaling events. The inhibition of these receptors prevents the phosphorylation of the canonical downstream effectors SMAD1, SMAD5, and SMAD8.[2][8][9][10] In addition to the canonical SMAD pathway, LDN193189 has been shown to inhibit BMP-induced non-SMAD pathways, including the p38 MAPK and Akt signaling cascades.[10][11]

References

- 1. stemcell.com [stemcell.com]

- 2. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 3. miltenyibiotec.com [miltenyibiotec.com]

- 4. cdn.stemcell.com [cdn.stemcell.com]

- 5. Inhibition of BMP signaling with LDN 193189 can influence bone marrow stromal cell fate but does not prevent hypertrophy during chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dual SMAD inhibition as a versatile platform in human pluripotent stem cell–based regenerative medicine and disease modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LDN193189 GMP | LDN193189 (DM-3189) | ALK2/3 Inhibitor | Small Molecules | Captivate Bio [captivatebio.com]

- 8. selleckchem.com [selleckchem.com]

- 9. reprocell.com [reprocell.com]

- 10. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Discovery and History of LDN193189: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

LDN193189 is a potent and highly selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. A derivative of Dorsomorphin, it has emerged as a critical tool in dissecting the physiological and pathological roles of BMP signaling. This document provides a comprehensive overview of the discovery, mechanism of action, and experimental history of LDN193189, presenting key quantitative data, detailed experimental protocols, and visual representations of its biological context and experimental application.

Introduction: The Need for a Selective BMP Inhibitor

The Bone Morphogenetic Protein (BMP) family, members of the Transforming Growth Factor-β (TGF-β) superfamily, are crucial signaling molecules in embryonic development, tissue homeostasis, and various disease processes.[1][2][3] Dysregulation of BMP signaling is implicated in a range of disorders, including cancer and genetic diseases like Fibrodysplasia Ossificans Progressiva (FOP).[4][5] The development of selective inhibitors for this pathway was therefore of significant interest to the research community.

The initial discovery of Dorsomorphin as a BMP inhibitor opened the door to targeted research, however, it also showed off-target effects, notably on AMP-activated protein kinase (AMPK).[1] This led to a structure-activity relationship study of Dorsomorphin analogues to identify more selective and potent compounds.[2] LDN193189 emerged from these efforts as a highly selective inhibitor of BMP type I receptors.[1][2][6]

Mechanism of Action: Targeting the BMP Type I Receptors

LDN193189 exerts its inhibitory effects by targeting the ATP-binding pocket of the intracellular kinase domain of BMP type I receptors, specifically the Activin receptor-like kinases (ALK) 1, 2, 3, and 6.[7][8][9] By inhibiting these receptors, LDN193189 effectively blocks the downstream phosphorylation of SMAD proteins (SMAD1, SMAD5, and SMAD8), which are the canonical transducers of BMP signaling.[6][10] The inhibition of SMAD phosphorylation prevents their translocation to the nucleus and subsequent regulation of target gene expression.

Beyond the canonical SMAD pathway, LDN193189 has also been shown to inhibit BMP-induced non-SMAD signaling pathways, including the p38 MAPK, ERK1/2, and Akt pathways.[2][3][4][11] This comprehensive blockade of BMP-mediated signaling makes LDN193189 a powerful tool for studying the full spectrum of BMP's biological functions.

Quantitative Data: Inhibitory Activity of LDN193189

The potency and selectivity of LDN193189 have been quantified through various in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target Receptor | IC50 Value (nM) |

| ALK1 (ACVRL1) | 0.8[7][10] |

| ALK2 (ACVR1) | 0.8[7][10], 5[5][11] |

| ALK3 (BMPR1A) | 5.3[7][10], 30[5][11] |

| ALK6 (BMPR1B) | 16.7[7][10] |

LDN193189 exhibits significantly higher selectivity for BMP signaling over TGF-β signaling (over 200-fold).[12][13]

Experimental Protocols: Key Assays for Evaluating LDN193189 Activity

The following protocols are representative of the key experiments used to characterize the activity of LDN193189.

In Vitro Inhibition of BMP-induced SMAD Phosphorylation in C2C12 Cells

This assay is a standard method to assess the inhibition of the canonical BMP signaling pathway.

-

Cell Line: Murine C2C12 myoblast cell line.

-

Protocol:

-

Seed C2C12 cells in appropriate culture plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours prior to treatment.

-

Pre-treat the cells with varying concentrations of LDN193189 (e.g., 0.5 µM) or vehicle (DMSO) for 30 minutes.[2]

-

Stimulate the cells with a BMP ligand, such as BMP2 (5 nM), BMP4, or BMP6 (1 nM), for 30-60 minutes.[2]

-

Lyse the cells and collect protein extracts.

-

Perform Western blotting using antibodies specific for phosphorylated SMAD1/5/8 and total SMAD1/5/8 to determine the extent of inhibition.

-

Alkaline Phosphatase (ALP) Activity Assay in C2C12 Cells

This assay measures a downstream functional consequence of BMP signaling activation, which is the induction of osteogenic differentiation.

-

Cell Line: Murine C2C12 myoblast cell line.

-

Protocol:

-

Seed C2C12 cells in 96-well plates at a density of 2,000 cells per well in DMEM supplemented with 2% FBS.[10]

-

Treat the cells with a BMP ligand and varying concentrations of LDN193189 or vehicle.

-

Culture the cells for 6 days.[10]

-

Lyse the cells in a Tris-buffered saline solution containing 1% Triton X-100.[10]

-

Add p-nitrophenylphosphate (pNPP) reagent to the lysates.

-

Measure the absorbance at 405 nm to quantify ALP activity.[10]

-

Visualizations: Signaling Pathways and Experimental Workflows

BMP Signaling Pathway and Inhibition by LDN193189

Caption: LDN193189 inhibits BMP Type I receptors, blocking SMAD phosphorylation.

Experimental Workflow for In Vitro Inhibition Assay

Caption: Workflow for assessing LDN193189's inhibition of SMAD phosphorylation.

Conclusion

LDN193189 has proven to be an invaluable research tool for the specific and potent inhibition of the BMP signaling pathway. Its discovery has enabled significant advancements in our understanding of the diverse roles of BMP signaling in health and disease. The detailed data and protocols presented in this guide are intended to support researchers in the effective utilization of this important small molecule inhibitor.

References

- 1. Small Molecules Dorsomorphin and LDN-193189 Inhibit Myostatin/GDF8 Signaling and Promote Functional Myoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cellgs.com [cellgs.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inhibition of BMP signaling with LDN 193189 can influence bone marrow stromal cell fate but does not prevent hypertrophy during chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.stemcell.com [cdn.stemcell.com]

- 8. stemcell.com [stemcell.com]

- 9. cdn.stemcell.com [cdn.stemcell.com]

- 10. selleckchem.com [selleckchem.com]

- 11. apexbt.com [apexbt.com]

- 12. LDN 193189 dihydrochloride | BMP and Other Activin Receptor Inhibitors: R&D Systems [rndsystems.com]

- 13. LDN 193189 dihydrochloride | BMP and Other Activin Receptors | Tocris Bioscience [tocris.com]

An In-depth Technical Guide to LDN193189 Tetrahydrochloride: A Potent and Selective BMP Signaling Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

LDN193189 Tetrahydrochloride is a highly potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors, primarily targeting Activin Receptor-Like Kinase 2 (ALK2) and ALK3. Its ability to specifically modulate the BMP signaling pathway has made it an invaluable tool in a wide range of research areas, including developmental biology, oncology, and the study of genetic disorders such as Fibrodysplasia Ossificans Progressiva (FOP). This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental protocols related to LDN193189 Tetrahydrochloride.

Chemical Structure and Identification

LDN193189 Tetrahydrochloride is the salt form of the parent compound, a derivative of dorsomorphin. The tetrahydrochloride salt enhances its solubility in aqueous solutions, facilitating its use in a variety of experimental settings.

Table 1: Chemical Identification of LDN193189 Tetrahydrochloride

| Identifier | Value |

| IUPAC Name | 4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;tetrahydrochloride[1] |

| Molecular Formula | C₂₅H₂₆Cl₄N₆[1] |

| CAS Number | 2310134-98-4[1] |

| Molecular Weight | 552.33 g/mol [2] |

| InChI | InChI=1S/C25H22N6.4ClH/c1-2-4-24-22(3-1)21(9-10-27-24)23-16-29-31-17-19(15-28-25(23)31)18-5-7-20(8-6-18)30-13-11-26-12-14-30;;;;/h1-10,15-17,26H,11-14H2;4*1H[1] |

| SMILES | C1CN(CCN1)C2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC6=CC=CC=C56)N=C3.Cl.Cl.Cl.Cl |

| Synonyms | DM-3189 Tetrahydrochloride[3] |

Physicochemical and Pharmacological Properties

A thorough understanding of the physicochemical and pharmacological properties of LDN193189 Tetrahydrochloride is crucial for its effective application in research.

Table 2: Physicochemical Properties of LDN193189 Tetrahydrochloride

| Property | Value |

| Physical Appearance | Light yellow to yellow solid |

| Purity | >95% (as determined by LCMS) |

| Solubility | Soluble in Water (≥27.6 mg/mL) and DMSO (≥16.4 mg/mL). Insoluble in Ethanol.[3] |

| Storage | Store powder at -20°C for up to 2 years. Store solutions at -80°C for up to 1 year.[4] |

| Stability | Stable for at least 2 years as a powder when stored at -20°C. |

Table 3: Pharmacological Properties of LDN193189

| Target | IC₅₀ (nM) | Assay Type |

| ALK1 | 0.8 | In vitro kinase assay |

| ALK2 | 0.8 - 5 | In vitro kinase assay[3] |

| ALK3 | 5.3 - 30 | In vitro kinase assay[3] |

| ALK6 | 16.7 | In vitro kinase assay |

| ALK4 | ≥500 | In vitro kinase assay[3] |

| ALK5 | ≥500 | In vitro kinase assay[3] |

| ALK7 | ≥500 | In vitro kinase assay[3] |

Mechanism of Action and Signaling Pathway

LDN193189 exerts its biological effects by inhibiting the canonical BMP signaling pathway. BMP ligands initiate this cascade by binding to a heterotetrameric complex of type I and type II serine/threonine kinase receptors. This binding leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor. The activated type I receptor then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.

LDN193189 acts as an ATP-competitive inhibitor of the type I BMP receptors ALK2 and ALK3, preventing the phosphorylation of SMAD1/5/8 and thereby blocking downstream signaling. In addition to the canonical Smad pathway, LDN193189 has also been shown to inhibit non-canonical, BMP-induced signaling pathways, including the p38 MAPK, ERK1/2, and Akt pathways.[4]

Experimental Protocols

The following are representative protocols for assessing the activity of LDN193189 Tetrahydrochloride in vitro.

In-Cell Western Assay for Phosphorylated SMAD1/5/8

This high-throughput assay quantifies the inhibition of BMP-induced SMAD1/5/8 phosphorylation in a cellular context.

Methodology:

-

Cell Culture: Seed C2C12 cells in a 96-well plate and grow to confluence.

-

Serum Starvation: Replace growth medium with low-serum (e.g., 1% FBS) medium and incubate overnight.

-

Inhibitor Treatment: Add varying concentrations of LDN193189 Tetrahydrochloride or a vehicle control to the wells and incubate for 30-60 minutes.

-

BMP Stimulation: Add a BMP ligand (e.g., BMP4 at 10-50 ng/mL) to the wells and incubate for 30-60 minutes.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde followed by permeabilization with Triton X-100.

-

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).

-

Primary Antibody Incubation: Incubate with a primary antibody specific for phosphorylated SMAD1/5/8.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

-

Detection: Quantify the fluorescence signal using an appropriate plate reader or imaging system.

Alkaline Phosphatase (ALP) Activity Assay in C2C12 Cells

This assay measures the osteogenic differentiation of C2C12 cells in response to BMP signaling, which is inhibited by LDN193189.

Methodology:

-

Cell Seeding: Plate C2C12 cells in a 96-well plate at a low density.

-

Treatment: The following day, replace the medium with differentiation medium (low serum) containing a BMP ligand (e.g., BMP2 at 50-100 ng/mL) and varying concentrations of LDN193189 Tetrahydrochloride.

-

Culture: Culture the cells for 3 to 6 days, replacing the medium with fresh treatment medium every 2-3 days.

-

Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., Triton X-100 based).

-

ALP Reaction: Add a substrate for alkaline phosphatase, such as p-nitrophenyl phosphate (B84403) (pNPP), to the cell lysates.

-

Measurement: Incubate at 37°C and measure the absorbance at 405 nm. The absorbance is proportional to the ALP activity.

Conclusion

LDN193189 Tetrahydrochloride is a cornerstone tool for the study of BMP signaling. Its high potency and selectivity for ALK2 and ALK3 allow for precise interrogation of the roles of this pathway in a multitude of biological processes. The data and protocols presented in this guide are intended to provide researchers with the foundational knowledge required to effectively utilize this powerful inhibitor in their experimental designs. As research into the complexities of BMP signaling continues, the utility of LDN193189 Tetrahydrochloride in uncovering novel therapeutic strategies is poised to expand.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Bone morphogenetic protein receptor signal transduction in human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

Understanding BMP Signaling and its Inhibition with LDN193189: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Bone Morphogenetic Protein (BMP) signaling pathway and the utility of LDN193189 as a potent and selective small molecule inhibitor. This document details the mechanism of action, summarizes key quantitative data, provides exemplary experimental protocols, and visualizes the core concepts through detailed diagrams.

The Bone Morphogenetic Protein (BMP) Signaling Pathway

The BMP signaling pathway is a crucial cellular communication system and a member of the Transforming Growth Factor-β (TGF-β) superfamily.[1][2] It plays a pivotal role in a multitude of biological processes, including embryonic development, tissue homeostasis, and cellular differentiation.[1][3]

Mechanism of Action:

BMP signaling is initiated when a dimeric BMP ligand binds to a heterotetrameric complex of two Type I and two Type II serine/threonine kinase receptors on the cell surface.[3][4][5] This binding event leads to the transphosphorylation and activation of the Type I receptor by the constitutively active Type II receptor.[5]

Canonical (Smad-dependent) Pathway: The activated Type I receptor then phosphorylates receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8.[2][4][6] These phosphorylated R-Smads form a complex with a common-mediator Smad (Co-Smad), Smad4.[2][6] This complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes.[1][2]

Non-Canonical (Smad-independent) Pathways: Beyond the canonical Smad pathway, BMP receptors can also activate other signaling cascades, including the p38 mitogen-activated protein kinase (MAPK), extracellular signal-regulated kinase (ERK), and Akt pathways.[1][7][8] These non-canonical pathways are crucial for a full spectrum of BMP-mediated cellular responses.

LDN193189: A Potent BMP Pathway Inhibitor

LDN193189 is a small molecule inhibitor that is a derivative of Dorsomorphin.[9][10] It exhibits high potency and selectivity for the Type I BMP receptors, specifically ALK1, ALK2, ALK3, and ALK6.[9] By binding to the ATP-binding site in the kinase domain of these receptors, LDN193189 effectively blocks their kinase activity.[7] This inhibition prevents the phosphorylation of downstream effectors, thereby blocking both the canonical Smad and non-canonical p38 and Akt signaling pathways.[7][11]

Quantitative Data

LDN193189 has been extensively characterized, and its inhibitory activity against various kinases has been quantified. The following tables summarize the key IC50 values for LDN193189 against BMP pathway-related kinases.

| Target Kinase | IC50 (nM) | Reference(s) |

| ALK1 (ACVRL1) | 0.8 | [9][12][13] |

| ALK2 (ACVR1) | 0.8, 5 | [9][11][12][13][14] |

| ALK3 (BMPR1A) | 5.3, 30 | [9][11][12][13][14] |

| ALK6 (BMPR1B) | 16.7 | [9][12][13] |

| ALK4 (ACVR1B) | 101, >500 | [15][16] |

| ALK5 (TGFBR1) | >500 | [16] |

| ALK7 (ACVR1C) | >500 | [16] |

| ActRIIA | 210 | [15] |

Table 1: In Vitro Kinase Inhibitory Activity of LDN193189.

| Cellular Assay | Ligand | IC50 (nM) | Cell Line | Reference(s) |

| Smad1/5/8 Phosphorylation | BMP4 | 5 | C2C12 | [12][13] |

| Transcriptional Activity (ALK2) | - | 5 | C2C12 | [11][12] |

| Transcriptional Activity (ALK3) | - | 30 | C2C12 | [11][12] |

Table 2: Cellular Inhibitory Activity of LDN193189.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently employed to study the effects of LDN193189 on BMP signaling.

Cell Culture and Treatment

The C2C12 cell line, a mouse myoblast cell line, is a common model system for studying BMP-induced osteoblast differentiation.[7]

-

Cell Culture: C2C12 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

-

Serum Starvation: Prior to stimulation, cells are typically serum-starved for 4-6 hours in DMEM containing 0.5% FBS to reduce basal signaling activity.

-

LDN193189 Treatment: A stock solution of LDN193189 is prepared in dimethyl sulfoxide (B87167) (DMSO).[11] Cells are pre-incubated with the desired concentration of LDN193189 (or vehicle control, e.g., 0.1% DMSO) for 30-60 minutes before the addition of a BMP ligand (e.g., BMP2, BMP4, or BMP6).[7][11]

-

BMP Stimulation: Following pre-incubation with the inhibitor, cells are stimulated with a specific concentration of a BMP ligand for a designated period, depending on the downstream readout (e.g., 60 minutes for phosphorylation studies).[7]

Western Blotting for Phospho-Smad1/5/8

Western blotting is a standard technique to assess the phosphorylation status of key signaling proteins.

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.[7]

-

Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[7] The membrane is then incubated with a primary antibody specific for phosphorylated Smad1/5/8 (e.g., Cell Signaling Technology #9511) overnight at 4°C.[7]

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Loading Control: To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against a housekeeping protein such as β-actin or GAPDH.[7]

Alkaline Phosphatase (ALP) Activity Assay

ALP is an early marker of osteoblast differentiation and its activity is commonly measured to assess the biological effect of BMP signaling and its inhibition.[12]

-

Cell Seeding and Treatment: C2C12 cells are seeded in 96-well plates and treated with BMP ligand and/or LDN193189 for an extended period (e.g., 3-6 days).[12]

-

Cell Lysis: The culture medium is removed, and cells are lysed with a buffer containing a non-ionic detergent (e.g., 1% Triton X-100 in Tris-buffered saline).[12]

-

ALP Assay: The cell lysate is incubated with p-nitrophenyl phosphate (B84403) (pNPP), a colorimetric substrate for ALP. The enzymatic reaction is stopped, and the absorbance is measured at 405 nm.[12]

-

Normalization: ALP activity is often normalized to the total protein content or cell number in parallel wells to account for differences in cell proliferation.[12]

Conclusion

LDN193189 serves as an invaluable tool for researchers studying the multifaceted roles of BMP signaling. Its high potency and selectivity allow for the precise dissection of BMP-dependent cellular processes. This guide provides a foundational understanding of the BMP pathway, the mechanism of LDN193189, and practical experimental approaches to facilitate further research and drug development in fields where BMP signaling is a critical regulator.

References

- 1. lifesciences.danaher.com [lifesciences.danaher.com]

- 2. researchgate.net [researchgate.net]

- 3. Bone Morphogenetic Protein (BMP) signaling in development and human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Developmental Signals - Bone Morphogenetic Protein - Embryology [embryology.med.unsw.edu.au]

- 5. academic.oup.com [academic.oup.com]

- 6. Insights into Bone Morphogenetic Protein—(BMP-) Signaling in Ocular Lens Biology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cellgs.com [cellgs.com]

- 9. stemcell.com [stemcell.com]

- 10. cdn.stemcell.com [cdn.stemcell.com]

- 11. apexbt.com [apexbt.com]

- 12. selleckchem.com [selleckchem.com]

- 13. LDN193189 | DM-3189 | ALK2 and ALK3 inhibitor | TargetMol [targetmol.com]

- 14. axonmedchem.com [axonmedchem.com]

- 15. Small Molecules Dorsomorphin and LDN-193189 Inhibit Myostatin/GDF8 Signaling and Promote Functional Myoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cellagentech.com [cellagentech.com]

Methodological & Application

Application Notes and Protocols for LDN193189 Tetrahydrochloride in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction: LDN193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2] It is a derivative of Dorsomorphin and exhibits high affinity for BMP type I receptors, specifically ALK1, ALK2, ALK3, and ALK6, with greater specificity for BMP receptors over TGF-β receptors.[3][4] By inhibiting these receptors, LDN193189 effectively blocks the phosphorylation of downstream mediators Smad1, Smad5, and Smad8, thereby attenuating BMP-induced gene transcription.[4][5][6] These application notes provide a comprehensive guide for utilizing LDN193189 Tetrahydrochloride in cell culture experiments, including its mechanism of action, protocols for use, and relevant quantitative data.

Mechanism of Action

LDN193189 exerts its inhibitory effect by targeting the ATP-binding pocket of the kinase domain of BMP type I receptors. This prevents the phosphorylation and activation of these receptors by upstream BMP ligands. The inhibition of ALK1, ALK2, ALK3, and ALK6 disrupts the canonical Smad signaling pathway (Smad1/5/8) and can also affect non-Smad pathways such as the p38 MAPK, ERK1/2, and Akt signaling cascades.[1][7] The high selectivity of LDN193189 for BMP receptors over other signaling pathways, including TGF-β, makes it a valuable tool for dissecting the specific roles of BMP signaling in various biological processes.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of LDN193189 against various kinases and provides typical working concentrations used in cell culture experiments.

| Target | IC50 (nM) | Cell Line | Assay Type | Working Concentration | Incubation Time | Reference |

| ALK1 | 0.8 | - | Kinase Assay | - | - | [3] |

| ALK2 | 0.8, 5 | - | Kinase Assay | - | - | [3][5] |

| ALK3 | 5.3, 30 | - | Kinase Assay | - | - | [3][5] |

| ALK6 | 16.7 | - | Kinase Assay | - | - | [3] |

| ALK4 | 101 | C2C12 | Kinase Assay | - | - | [5] |

| ActRIIA | 210 | C2C12 | Kinase Assay | - | - | [5] |

| BMP4-mediated Smad1/5/8 activation | 5 | - | - | - | - | [5] |

| - | - | EOC216 | Growth Inhibition | 0.1-10 µM | 2-10 days | [5] |

| - | - | OVAC429 | Growth Inhibition | - | - | [5] |

| - | - | BMSC | Chondrogenic Induction | 0.1-1000 nM | 14 days | [4] |

Experimental Protocols

Reagent Preparation: LDN193189 Tetrahydrochloride Stock Solution

LDN193189 Tetrahydrochloride is soluble in both water and DMSO.[3] However, for cell culture applications, preparing a concentrated stock solution in sterile DMSO is a common practice.

Materials:

-

LDN193189 Tetrahydrochloride powder

-

Dimethyl sulfoxide (B87167) (DMSO), sterile

-

Sterile microcentrifuge tubes

Procedure:

-

To prepare a 10 mM stock solution, dissolve the appropriate amount of LDN193189 Tetrahydrochloride powder in sterile DMSO. For example, to make a 10 mM stock from a product with a molecular weight of 479.4 g/mol , you would dissolve 4.794 mg in 1 mL of DMSO.[3]

-

Vortex the solution until the powder is completely dissolved. Gentle warming at 37°C for 2-5 minutes can aid in solubilization if a precipitate is observed.[8]

-

Aliquot the stock solution into smaller, working volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for long-term storage, protected from light.[3][9] Stock solutions in DMSO are generally stable for several months.[7][8]

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[3][10]

General Cell Culture Protocol for LDN193189 Treatment

This protocol provides a general guideline for treating adherent cells with LDN193189. The optimal conditions, including cell density, drug concentration, and incubation time, should be determined empirically for each cell type and experimental setup.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

LDN193189 Tetrahydrochloride stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS), sterile

-

Multi-well cell culture plates

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO2.

-

Preparation of Working Solution: On the day of treatment, thaw an aliquot of the LDN193189 stock solution. Prepare the desired final concentrations of LDN193189 by diluting the stock solution into fresh, pre-warmed complete cell culture medium. For example, to achieve a final concentration of 100 nM from a 10 mM stock, perform a 1:100,000 dilution. It is recommended to perform serial dilutions to ensure accuracy.

-

Treatment:

-

Aspirate the old medium from the cell culture wells.

-

Wash the cells gently with sterile PBS.

-

Add the appropriate volume of the medium containing the desired concentration of LDN193189 to each well.

-

Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of LDN193189 used.

-

-

Incubation: Return the plate to the incubator and incubate for the desired period (e.g., 24, 48, or 72 hours). The incubation time will depend on the specific assay and research question.

-

Downstream Analysis: Following incubation, the cells can be harvested and processed for various downstream analyses, such as:

-

Western Blotting: To assess the phosphorylation status of Smad1/5/8, p38, or Akt.

-

RT-qPCR: To analyze the expression of BMP target genes.

-

Cell Viability/Proliferation Assays: (e.g., MTT, CellTiter-Glo) to determine the effect on cell growth.

-

Differentiation Assays: To evaluate changes in cell fate.

-

Visualizations

Signaling Pathway of LDN193189 Inhibition

Caption: LDN193189 inhibits BMP Type I receptors, blocking Smad and non-Smad signaling.

Experimental Workflow for LDN193189 Cell Culture Treatment

Caption: A typical workflow for treating cultured cells with LDN193189.

References

- 1. cellgs.com [cellgs.com]

- 2. stemcell.com [stemcell.com]

- 3. cdn.stemcell.com [cdn.stemcell.com]

- 4. Inhibition of BMP signaling with LDN 193189 can influence bone marrow stromal cell fate but does not prevent hypertrophy during chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. reagentsdirect.com [reagentsdirect.com]

- 7. apexbt.com [apexbt.com]

- 8. resources.amsbio.com [resources.amsbio.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. cdn.stemcell.com [cdn.stemcell.com]

Application Notes and Protocols for In Vivo Administration of LDN193189 Tetrahydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDN193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors ALK1, ALK2, ALK3, and ALK6.[1][2][3][4] It is a derivative of dorsomorphin (B1670891) but exhibits greater specificity and is typically used at lower concentrations.[3][5] LDN193189 effectively blocks the downstream signaling cascade mediated by Smad1/5/8 phosphorylation.[1][5][6] These application notes provide a comprehensive overview of the in vivo administration of LDN193189 Tetrahydrochloride, including established protocols, quantitative data from preclinical studies, and a visualization of the targeted signaling pathway. This document is intended to guide researchers in designing and executing in vivo experiments utilizing this compound.

Mechanism of Action

LDN193189 primarily functions by inhibiting the kinase activity of BMP type I receptors, particularly ALK2 and ALK3.[1][2][7] BMPs, upon binding to their receptors, induce the formation of a receptor complex, leading to the phosphorylation and activation of Smad1, Smad5, and Smad8.[6] These activated Smads then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes involved in various cellular processes, including cell differentiation, proliferation, and apoptosis. By inhibiting ALK2/3, LDN193189 effectively blocks the phosphorylation of Smad1/5/8, thereby inhibiting the canonical BMP signaling pathway.[1][5][6] It has been shown to have over 200-fold selectivity for BMP signaling over TGF-β signaling.[7]

Quantitative Data Summary

The following tables summarize the quantitative data from various in vivo studies involving the administration of LDN193189.

Table 1: In Vivo Efficacy Studies of LDN193189

| Disease Model | Animal Model | Dosage | Route of Administration | Treatment Duration | Key Findings | Reference |

| Diffuse Intrinsic Pontine Glioma (DIPG) | Immunodeficient mice with orthotopic xenografts of H3.3K27M, ACVR1R206H mutant HSJD-DIPG-007 cells | 25 mg/kg | Oral | 28 days | Extended survival compared to vehicle controls.[8][9] | [Carvalho et al., 2019][8][9] |

| Fibrodysplasia Ossificans Progressiva (FOP) | Conditional caALK2-transgenic mice | 3 mg/kg | Intraperitoneal (i.p.) | From postnatal day 7 (P7) to P15 or longer | Diminished ectopic bone formation and preserved joint spaces.[2][10] | [Yu et al., 2008][10] |

| Prostate Cancer | PCa-118b tumor-bearing mice | ≤3 mg/kg | Intraperitoneal (i.p.) | Not specified | Attenuated tumor growth and reduced bone formation in tumors.[2] | [Selleck Chemicals][2] |

| Atherosclerosis | LDL receptor-deficient (LDLR-/-) mice | Not specified | Not specified | Not specified | Potently inhibited the development of atheroma, associated vascular inflammation, osteogenic activity, and calcification.[2] | [Selleck Chemicals][2] |

Table 2: Pharmacokinetic Properties of LDN193189

| Parameter | Value | Species | Dosage and Route | Reference |

| Bioavailability | Orally bioavailable | Mice | Not specified | [Carvalho et al., 2019][8][9] |

| Brain Penetration | Good | Mice | Not specified | [Carvalho et al., 2019][8][9] |

| Half-life (t½) | 1.6 h | Mice | 3 mg/kg, single i.p. dose | [Merck Millipore][11] |

| Area Under the Curve (AUC∞) | 1000 ng·h/mL | Mice | 3 mg/kg, single i.p. dose | [Merck Millipore][11] |

| Clearance in Liver Microsomes (CLint) | 16.9 mL/min/mg protein | Not specified | Not specified | [Merck Millipore][11] |

Experimental Protocols

Protocol 1: Oral Administration of LDN193189 in a DIPG Mouse Model

This protocol is based on the study by Carvalho et al. (2019).[8][9]

1. Animal Model:

-

Immunodeficient mice (e.g., NSG mice).

-

Orthotopic xenografts of human H3.3K27M, ACVR1R206H mutant DIPG cells (e.g., HSJD-DIPG-007).

2. Preparation of LDN193189 Solution:

-

LDN193189 Tetrahydrochloride can be formulated for oral administration. The specific vehicle used should be optimized for solubility and animal tolerance (e.g., 0.5% methylcellulose (B11928114) in water).

-

Prepare a stock solution of LDN193189 in a suitable solvent (e.g., DMSO) and then dilute it with the final vehicle to the desired concentration. Ensure the final concentration of the initial solvent is low and well-tolerated by the animals.

3. Administration Protocol:

-

Dosage: 25 mg/kg body weight.

-

Route: Oral gavage.

-

Frequency: Once daily.

-

Duration: 28 consecutive days.

4. Monitoring and Analysis:

-

Monitor animal health and body weight regularly.

-

Assess tumor growth using non-invasive imaging techniques (e.g., MRI) if available.

-

At the end of the treatment period, or when humane endpoints are reached, euthanize the animals.

-

Collect brain tissue for histological and immunohistochemical analysis to assess tumor burden and target engagement (e.g., p-Smad1/5/8 levels).